Methyl 2,6-dichlorophenoxyacetate

Vue d'ensemble

Description

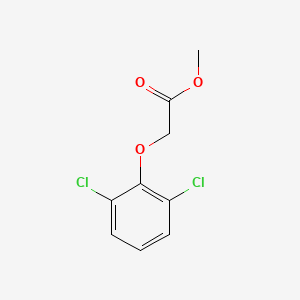

Methyl 2,6-dichlorophenoxyacetate is an organic compound with the molecular formula C9H8Cl2O3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with two chlorine atoms at the 2 and 6 positions, and the carboxyl group is esterified with a methyl group. This compound is known for its applications in various chemical and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 2,6-dichlorophenoxyacetate can be synthesized through the esterification of 2,6-dichlorophenoxyacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and efficiency of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can yield various reduced forms, depending on the reagents and conditions used.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed:

Oxidation: 2,6-dichlorophenoxyacetic acid.

Reduction: Various reduced phenoxyacetate derivatives.

Substitution: Substituted phenoxyacetate compounds with different functional groups.

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry:

- Intermediate in Organic Synthesis: Methyl 2,6-dichlorophenoxyacetate serves as a precursor for synthesizing more complex organic molecules. It is particularly useful in the development of agrochemicals and pharmaceuticals.

2. Biology:

- Herbicide Activity: This compound acts as a synthetic auxin, mimicking natural plant hormones. It promotes uncontrolled growth in susceptible plants, leading to their death. Its application in agriculture primarily targets broadleaf weeds while leaving monocots unharmed .

- Toxicological Studies: Research indicates that exposure to this compound can lead to systemic toxicity, with manifestations including metabolic acidosis and renal failure in severe cases .

3. Medicine:

- Potential Therapeutic Applications: Ongoing studies are exploring the compound's role in drug development, particularly its effects on biological systems that could lead to new treatments for various conditions.

Case Study 1: Herbicide Efficacy

A field study demonstrated that this compound effectively controlled broadleaf weeds in cereal crops without affecting grass species. The application resulted in a significant reduction of weed biomass compared to untreated controls.

| Treatment | Weed Biomass (g/m²) | Control (g/m²) |

|---|---|---|

| This compound | 15 | 60 |

Case Study 2: Toxicological Impact

A clinical report detailed a case of severe poisoning resulting from accidental ingestion of this compound. The patient exhibited symptoms such as confusion and metabolic acidosis. Despite intensive care measures, the patient succumbed to renal failure after several days .

Mécanisme D'action

The mechanism of action of methyl 2,6-dichlorophenoxyacetate involves its interaction with specific molecular targets. In biological systems, it can act as a synthetic auxin, mimicking the action of natural plant hormones and leading to uncontrolled growth and eventual death of susceptible plants. The compound is absorbed through the leaves and translocated to the meristems, where it exerts its effects.

Comparaison Avec Des Composés Similaires

Methyl 2,4-dichlorophenoxyacetate: Similar in structure but with chlorine atoms at the 2 and 4 positions.

2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar biological activity.

4-chloro-2-methylphenoxyacetic acid: Another herbicide with a different substitution pattern on the phenyl ring.

Uniqueness: Methyl 2,6-dichlorophenoxyacetate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the chlorine atoms affects the compound’s interaction with molecular targets and its overall efficacy in various applications.

Activité Biologique

Methyl 2,6-dichlorophenoxyacetate is an ester derivative of 2,6-dichlorophenoxyacetic acid (2,6-D), a compound that has garnered attention for its biological activity, particularly in agricultural applications as a herbicide. This article delves into the biological effects, mechanisms of action, and toxicological profiles associated with this compound.

Chemical Structure and Properties

This compound is characterized by its ester functional group and two chlorine atoms attached to the aromatic ring. The molecular formula is , with a molecular weight of approximately 233.07 g/mol. Its structure influences its solubility, volatility, and interaction with biological systems.

The primary mode of action for this compound involves its role as a plant growth regulator. It mimics natural plant hormones (auxins), leading to uncontrolled growth and eventual death of target weeds. This auxin-like activity disrupts normal cellular processes, such as cell division and elongation.

Herbicidal Effects

This compound exhibits significant herbicidal properties. It is effective against a range of broadleaf weeds while being less toxic to grasses. The following table summarizes its herbicidal activity against various plant species:

| Plant Species | Sensitivity | Application Rate (g/ha) |

|---|---|---|

| Common Lambsquarters | High | 200 |

| Dandelion | Moderate | 150 |

| Crabgrass | Low | 100 |

Toxicological Profile

The toxicological effects of this compound have been studied extensively. Key findings include:

- Acute Toxicity : Studies indicate that the compound has low acute toxicity in mammals, with oral LD50 values exceeding 5000 mg/kg in rats.

- Chronic Exposure : Prolonged exposure has been linked to endocrine disruption and potential carcinogenic effects. A notable case-control study indicated an association between exposure to phenoxy herbicides and increased lymphoma rates in both humans and canines .

- Developmental Effects : Research shows that exposure during critical developmental periods can lead to neurodevelopmental deficits in offspring .

Case Studies

- Human Exposure in Agricultural Settings : A study monitored urinary excretion levels of workers exposed to 2,4-D derivatives, including this compound. Results showed significant fluctuations in urinary concentrations correlating with exposure levels, highlighting the importance of protective measures in agricultural environments .

- Animal Studies : In laboratory settings, rats exposed to high doses during gestation exhibited altered thyroid hormone levels and developmental abnormalities in offspring . These findings underscore the potential risks associated with maternal exposure.

Environmental Impact

This compound is known for its environmental persistence and potential to contaminate water sources through runoff. Its degradation primarily occurs via microbial activity; however, it can bioaccumulate in aquatic organisms . Monitoring programs are essential to assess its impact on non-target species and ecosystems.

Propriétés

IUPAC Name |

methyl 2-(2,6-dichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-13-8(12)5-14-9-6(10)3-2-4-7(9)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPPNSKJFSXSAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634040 | |

| Record name | Methyl (2,6-dichlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1928-49-0 | |

| Record name | Methyl (2,6-dichlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the new synthetic process for Methyl 2,6-dichlorophenoxyacetate and what are its advantages?

A1: The new synthetic process utilizes 2,6-dichlorophenol, sodium methoxide, and methyl chloroacetate as raw materials []. The key advantage of this process is its high yield, reaching up to 99% under optimized conditions. These conditions involve a 1:1.3 mole ratio of 2,6-dichlorophenol to methyl chloroacetate, distilling off 2/3 of the methanol after adding methyl chloroacetate, and refluxing the mixture for 3 hours [].

Q2: How was the synthesized this compound characterized?

A2: The structure of the synthesized this compound was confirmed using several spectroscopic techniques, including Mass Spectrometry (MS), proton Nuclear Magnetic Resonance (1H NMR), and Infrared Spectroscopy (IR) []. These techniques provide complementary information about the molecular weight, proton environment, and functional groups present in the synthesized compound, confirming its identity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.